N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide
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Description
N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds containing the benzo[c][1,2,5]thiadiazole (btz) group have been extensively researched for use in photovoltaics and as fluorescent sensors . They are known to interact with various biological targets, particularly those involved in electron transfer processes .
Mode of Action
The mode of action of this compound is likely related to its electron-deficient nature. The BTZ group is a strongly electron-accepting moiety . When this compound interacts with its targets, it may cause changes in the electron density of the target molecules, leading to alterations in their function .
Biochemical Pathways
Given the electron-accepting nature of the btz group, it is plausible that this compound could influence pathways involving electron transfer processes .
Pharmacokinetics
Compounds with similar structures have been shown to exhibit high stability and porosity, which could potentially influence their bioavailability .
Result of Action
Compounds containing the btz group have been used as fluorescent sensors, suggesting that they may have the ability to alter cellular fluorescence properties .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the presence of other electron-rich molecules in the environment could potentially affect the compound’s electron-accepting properties . Additionally, the physical properties of the environment, such as temperature and pH, could also influence the compound’s stability and efficacy .
Properties
IUPAC Name |
N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O2S/c25-19(14-4-6-17-18(10-14)23-27-22-17)21-16-5-3-12-7-8-24(11-15(12)9-16)20(26)13-1-2-13/h3-6,9-10,13H,1-2,7-8,11H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGMUTPSEDSMSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=NSN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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